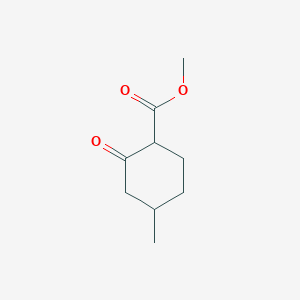
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl group and an ester functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield this compound.
Method 2: Another approach involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond.
Comparison with Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-oxocyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Uniqueness:
- The presence of the methyl group at the 4-position in methyl 4-methyl-2-oxocyclohexane-1-carboxylate provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo.
Biological Activity
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol. The compound features a cyclohexane ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
This compound interacts with specific molecular targets, influencing various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, which could provide antioxidant effects.
- Cell Signaling Modulation : It is hypothesized that the compound modulates signaling pathways related to inflammation and immune response.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disk diffusion method against standard bacterial strains.
- Results : Significant inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model.
- Method : Measurement of cytokine levels (TNF-alpha, IL-6) in treated versus untreated cells.
- Results : The compound reduced cytokine levels significantly compared to controls, demonstrating its potential as an anti-inflammatory agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.24 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Effect | Reduces pro-inflammatory cytokines |
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
HJVVHNOHVUFRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















